molecular formula C13H16N2O6 B1215882 4-Nitrophenyl-3-ketovalidamine

4-Nitrophenyl-3-ketovalidamine

Cat. No.: B1215882
M. Wt: 296.28 g/mol
InChI Key: JYWZXKMMEIJNKK-IGCXTIMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-3-oxovalidamine is a secondary amino compound, a substituted aniline, a C-nitro compound, a cyclic ketone, a triol and a secondary alpha-hydroxy ketone.

Scientific Research Applications

Chemical Properties and Structure

4-Nitrophenyl-3-ketovalidamine is characterized by its nitrophenyl group, which enhances its reactivity and interaction with biological systems. The compound's structure facilitates its role as a substrate in enzymatic reactions, particularly in the context of microbial metabolism.

Microbial Degradation

Role in Validamycin A Degradation
Research indicates that this compound serves as an intermediate in the microbial degradation of validamycin A by Flavobacterium saccharophilum. This organism utilizes the compound in enzymatic cleavage processes, leading to the formation of products such as p-nitroaniline and other keto compounds. The cleavage involves two enzymes: a dehydrogenase and a C-N lyase, which facilitate the breakdown of the C-N bond in the compound .

Enzymatic Reactions

C-N Bond Cleavage
The enzymatic activity associated with this compound is significant for understanding its biochemical pathways. Studies have demonstrated that this compound can undergo C-N bond cleavage, resulting in various metabolites that may have further applications in biochemistry and pharmacology . The reaction products include p-nitroaniline and complex keto compounds, which are crucial for elucidating metabolic pathways in microbial systems.

Therapeutic Potential

Antimicrobial Activity
Given its structural characteristics, this compound may exhibit antimicrobial properties. Its derivatives have shown potential against various bacterial strains, suggesting applications in developing new antimicrobial agents . The specific mechanisms through which it exerts antimicrobial effects require further investigation but are linked to its ability to interfere with bacterial metabolic processes.

Case Studies

  • Microbial Metabolism Study
    • Objective : To investigate the degradation pathway of validamycin A.
    • Findings : The study identified this compound as a key intermediate, highlighting its role in microbial metabolism and potential for bioremediation applications .
  • Enzymatic Activity Analysis
    • Objective : To assess the enzymatic cleavage of this compound.
    • Results : The enzyme-mediated reactions confirmed the compound's utility as a substrate for studying C-N bond cleavage mechanisms .

Summary of Biological Activities

Activity TypeDescriptionReference
Microbial DegradationIntermediate in validamycin A degradation
Enzymatic ReactionsSubstrate for C-N bond cleavage studies
Antimicrobial ActivityPotential against various bacterial strains

Properties

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

IUPAC Name

(2R,3R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohexan-1-one

InChI

InChI=1S/C13H16N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-4,7,10-12,14,16-18H,5-6H2/t7-,10+,11-,12+/m1/s1

InChI Key

JYWZXKMMEIJNKK-IGCXTIMSSA-N

SMILES

C1C(C(C(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO

Isomeric SMILES

C1[C@@H]([C@H](C(=O)[C@H]([C@H]1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO

Canonical SMILES

C1C(C(C(=O)C(C1NC2=CC=C(C=C2)[N+](=O)[O-])O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitrophenyl-3-ketovalidamine
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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